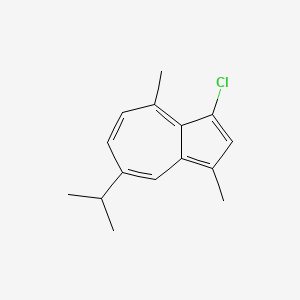
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color This compound is a chlorinated azulene derivative, which means it has a chlorine atom attached to its structure
Vorbereitungsmethoden
The synthesis of 3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene typically involves the chlorination of 1,4-dimethyl-7-(propan-2-yl)azulene. This can be achieved through various chlorinating agents under controlled conditions. Industrial production methods may involve large-scale chlorination processes using optimized reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other azulene derivatives and complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Azulene derivatives, including this compound, have shown potential anti-inflammatory and antimicrobial properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved in its mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-1,4-dimethyl-7-(propan-2-yl)azulene can be compared with other azulene derivatives such as guaiazulene and chamazulene. While all these compounds share a similar azulene core structure, the presence of different substituents, such as chlorine in this compound, imparts unique chemical and biological properties. For instance, guaiazulene is known for its anti-inflammatory properties and is used in cosmetics, while chamazulene is found in chamomile oil and has soothing effects .
Eigenschaften
CAS-Nummer |
90052-60-1 |
|---|---|
Molekularformel |
C15H17Cl |
Molekulargewicht |
232.75 g/mol |
IUPAC-Name |
3-chloro-1,4-dimethyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C15H17Cl/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h5-9H,1-4H3 |
InChI-Schlüssel |
LAIMQWWMEBMJII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
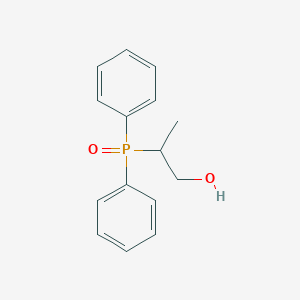
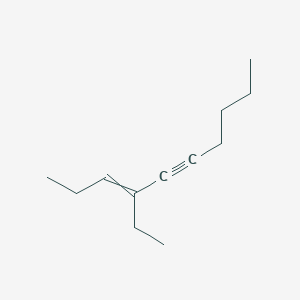
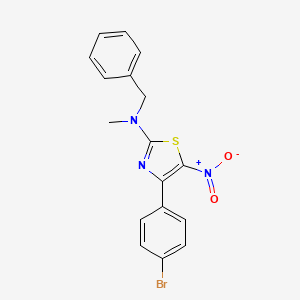


![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
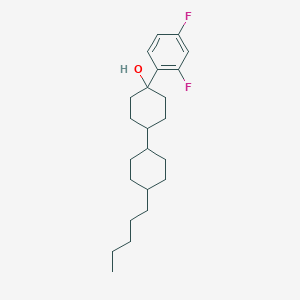
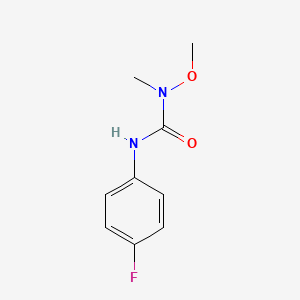
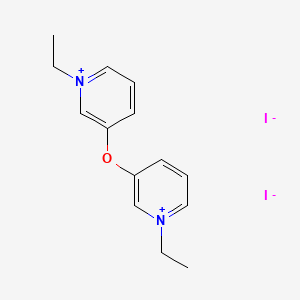
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
